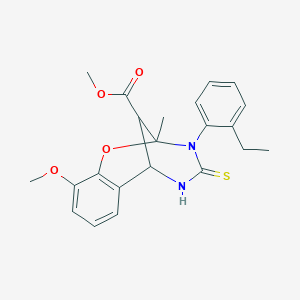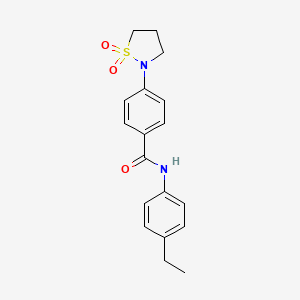![molecular formula C17H14N4OS B11437983 4-[(4-Methoxyphenyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11437983.png)
4-[(4-Methoxyphenyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a key reaction in its synthesis.
Common reagents used in these reactions include triazole-2-thiol, various amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its antimicrobial properties could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxalines and their derivatives. These compounds share a common triazoloquinoxaline core but differ in their substituents, which can significantly affect their biological activities. For example, compounds with different substituents on the triazole or quinoxaline rings may exhibit varying degrees of antiviral or antimicrobial activities .
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H14N4OS/c1-11-19-20-16-17(23-13-9-7-12(22-2)8-10-13)18-14-5-3-4-6-15(14)21(11)16/h3-10H,1-2H3 |
InChI Key |
DAHIPKKYILSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B11437920.png)
![3,4-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11437922.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11437936.png)
![N-(furan-2-ylmethyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11437945.png)
![4-[(4-Bromophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11437950.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11437956.png)
![6-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437959.png)
![(Z)-5-(hydroxymethyl)-8-methyl-2-(p-tolylimino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B11437962.png)
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11437964.png)
![6-Methyl-4-[(3,4,5-trimethoxyphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B11437969.png)
![2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11437979.png)
![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11437980.png)
